molecular formula C5H10BrClO B1605634 1-(Bromomethoxy)-4-chlorobutane CAS No. 53970-36-8

1-(Bromomethoxy)-4-chlorobutane

Cat. No.: B1605634
CAS No.: 53970-36-8
M. Wt: 201.49 g/mol
InChI Key: YBPFSHFFOOIBAW-UHFFFAOYSA-N
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Description

1-(Bromomethoxy)-4-chlorobutane is an organic compound that belongs to the class of halogenated ethers It is characterized by the presence of a bromomethoxy group and a chlorobutane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethoxy)-4-chlorobutane can be synthesized through a multi-step process involving the bromination and chlorination of butane derivatives. One common method involves the reaction of 4-chlorobutanol with hydrobromic acid in the presence of a suitable catalyst to form the desired product. The reaction conditions typically include:

    Temperature: Moderate temperatures (50-70°C)

    Catalyst: Acidic catalysts such as sulfuric acid

    Solvent: Polar solvents like acetic acid

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethoxy)-4-chlorobutane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethoxy group can be replaced by nucleophiles such as hydroxide ions, leading to the formation of 4-chlorobutanol.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous solution

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium

Major Products:

    Nucleophilic Substitution: 4-chlorobutanol

    Elimination: 1-bromo-4-chlorobutene

    Oxidation: 4-chlorobutanoic acid

Scientific Research Applications

1-(Bromomethoxy)-4-chlorobutane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of halogenated drugs.

    Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(Bromomethoxy)-4-chlorobutane involves its reactivity with nucleophiles and electrophiles. The bromomethoxy group is particularly reactive, allowing the compound to participate in substitution and elimination reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

1-(Bromomethoxy)-4-chlorobutane can be compared with other halogenated ethers such as:

  • 1-(Chloromethoxy)-4-chlorobutane
  • 1-(Bromomethoxy)-4-bromobutane
  • 1-(Iodomethoxy)-4-chlorobutane

Uniqueness:

  • Reactivity: The presence of both bromine and chlorine atoms in this compound makes it highly reactive compared to its analogs.
  • Applications: Its unique structure allows for specific applications in organic synthesis and medicinal chemistry that other similar compounds may not be suitable for.

Properties

IUPAC Name

1-(bromomethoxy)-4-chlorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrClO/c6-5-8-4-2-1-3-7/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPFSHFFOOIBAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCl)COCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90310862
Record name 1-(Bromomethoxy)-4-chlorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90310862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53970-36-8
Record name NSC233054
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233054
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Bromomethoxy)-4-chlorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90310862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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